2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol
CAS No.: 108288-12-6
Cat. No.: VC17321054
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108288-12-6 |
|---|---|
| Molecular Formula | C10H12Cl2N2O |
| Molecular Weight | 247.12 g/mol |
| IUPAC Name | 2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2 |
| Standard InChI Key | PNFPEDMJFSZNCT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name, 2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol, reflects its bicyclic structure: a pyridazine ring substituted with chlorine atoms at positions 3 and 6, linked to a cyclohexanol group at position 4 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 108288-12-6 |
| Molecular Formula | |
| Molecular Weight | 247.12 g/mol |
| InChI Key | PNFPEDMJFSZNCT-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O |
The InChI string, InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2, encodes the compound’s connectivity and stereochemistry . The pyridazine ring’s electron-deficient nature, due to two chlorine substituents, enhances its reactivity in nucleophilic substitution and cross-coupling reactions.
Synthesis and Industrial Production
Precursor Synthesis: 3,6-Dichloropyridazine
A critical precursor to this compound, 3,6-dichloropyridazine, is synthesized via chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride () . The patent CN104447569A outlines optimized conditions:
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Molar ratio: 1:0.8–15 (dihydroxypyridazine:)
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Solvents: Chloroform, DMF, or ethanol
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Temperature: 0–80°C
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Reaction time: 1–10 hours
Purification via silica gel chromatography yields 3,6-dichloropyridazine with up to 87% purity .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing chlorine atoms, which increase the pyridazine ring’s susceptibility to hydrolysis under acidic or basic conditions. The cyclohexanol group introduces steric hindrance, potentially slowing down ring-opening reactions.
Solubility and Partitioning
Predicted solubility in polar aprotic solvents (e.g., DMF, DMSO) aligns with its use in synthetic protocols . The logP value, estimated computationally, likely falls between 2–3, indicating moderate lipophilicity suitable for biological membrane penetration.
Comparison with Analogous Compounds
3,6-Dichloropyridazine
The precursor lacks the cyclohexanol group, rendering it more reactive but less biologically compatible. Its melting point (68–69°C) contrasts with the target compound’s likely higher melting point due to hydrogen bonding from the hydroxyl group.
3-Chloropyridazine Derivatives
Removing one chlorine atom reduces electron withdrawal, altering reactivity patterns. For example, mono-chlorinated analogs may undergo slower SNAr reactions but exhibit improved metabolic stability.
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